2,4-Dichloro-6-(2-methoxyphenyl)-1,3,5-triazine
Description
Overview of 1,3,5-Triazine (B166579) Chemistry in Contemporary Organic Synthesis
The 1,3,5-triazine, a six-membered heterocyclic ring containing three nitrogen atoms at alternating positions, is a cornerstone in modern organic chemistry. Its derivatives have found applications in diverse fields, including medicinal chemistry, materials science, and agriculture. The symmetrical nature of the 1,3,5-triazine ring and its electron-deficient character, a consequence of the electronegative nitrogen atoms, are key to its reactivity and utility.
The synthesis of substituted 1,3,5-triazines often begins with the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on cyanuric chloride can be sequentially and selectively replaced by a variety of nucleophiles. This stepwise substitution is typically controlled by temperature, allowing for the precise construction of mono-, di-, and tri-substituted triazine derivatives. This controlled reactivity makes the 1,3,5-triazine core an exceptional scaffold for combinatorial chemistry and the generation of molecular libraries.
Significance of Dichloro-substituted 1,3,5-Triazine Systems as Versatile Building Blocks
Dichloro-substituted 1,3,5-triazine systems, such as 2,4-dichloro-6-substituted-1,3,5-triazines, are particularly valuable intermediates in organic synthesis. researchgate.net With one substituent already in place, these compounds offer two reactive chlorine atoms that can be further functionalized. This allows for the introduction of two different nucleophiles in a controlled manner, leading to the creation of complex, non-symmetrical triazine derivatives.
The reactivity of the remaining chlorine atoms is influenced by the nature of the initial substituent. Electron-donating groups can decrease the reactivity of the remaining chlorines, while electron-withdrawing groups can enhance it. This modulation of reactivity is a crucial aspect of their synthetic utility. These dichloro-triazine building blocks are employed in the synthesis of a wide range of compounds, including dyes, polymers, and biologically active molecules. The ability to perform sequential nucleophilic aromatic substitution (SNAr) reactions with different nucleophiles is a key advantage of these systems. researchgate.net
Specific Research Interest in 2,4-Dichloro-6-(2-methoxyphenyl)-1,3,5-triazine within the Triazine Family
Within the extensive family of dichloro-substituted triazines, this compound presents a subject of specific research interest due to the unique electronic and steric properties imparted by the ortho-methoxyphenyl group. While its para-isomer, 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, has been more extensively studied as an intermediate for UV absorbers, the 2-methoxyphenyl variant introduces distinct chemical considerations. researchgate.net
The synthesis of such aryl-substituted dichlorotriazines can be achieved through methods like the Friedel-Crafts reaction between cyanuric chloride and anisole (B1667542) (methoxybenzene) or through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, with the corresponding boronic acid. google.com
The defining feature of this compound is the placement of the methoxy (B1213986) group at the ortho position of the phenyl ring. This substitution pattern introduces several unique considerations that distinguish it from its meta and para isomers.
Steric Hindrance: The ortho-methoxy group is in close proximity to the triazine ring. This steric bulk can influence the conformation of the molecule, potentially forcing the phenyl ring to twist out of planarity with the triazine ring. This altered geometry can, in turn, affect the molecule's reactivity and its interactions with other molecules. For instance, steric strain can lead to structural deformations that may enhance or alter electronic properties. acs.org
Reactivity Modulation: The combination of the electronic effect of the methoxy group (electron-donating through resonance, electron-withdrawing through induction) and its steric influence can lead to a unique reactivity profile. The steric hindrance may affect the rate and regioselectivity of subsequent nucleophilic substitution reactions at the two chlorine atoms. This could potentially allow for selective functionalization that might be more challenging to achieve with the less sterically hindered para-isomer.
The table below summarizes the key properties of the subject compound.
| Property | Value |
| Chemical Formula | C₁₀H₇Cl₂N₃O |
| IUPAC Name | This compound |
| Molecular Weight | 256.09 g/mol |
| General Class | Dichloro-substituted 1,3,5-triazine |
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-(2-methoxyphenyl)-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c1-16-7-5-3-2-4-6(7)8-13-9(11)15-10(12)14-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMDCASMWODBHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677956 | |
| Record name | 2,4-Dichloro-6-(2-methoxyphenyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90723-85-6 | |
| Record name | 2,4-Dichloro-6-(2-methoxyphenyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,4 Dichloro 6 2 Methoxyphenyl 1,3,5 Triazine and Analogs
Cyanuric Chloride as a Core Precursor in Triazine Synthesis
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a fundamental building block in the synthesis of a vast array of substituted triazines, including 2,4-dichloro-6-(2-methoxyphenyl)-1,3,5-triazine. rsc.orgrsc.org This white solid is the chlorinated derivative of 1,3,5-triazine (B166579) and is produced industrially by the trimerization of cyanogen chloride. wikipedia.orgsynthetikaeu.com Its high reactivity stems from the electron-deficient nature of the triazine ring, which makes the carbon atoms susceptible to nucleophilic attack, and the three chlorine atoms which act as excellent leaving groups. rsc.org
The utility of cyanuric chloride in synthetic chemistry is underscored by its role as a precursor to herbicides, dyes, and various functional polymers. rsc.orgwikipedia.org The sequential and controlled substitution of its chlorine atoms allows for the precise construction of complex, multi-functionalized triazine derivatives. rsc.orgnih.gov This stepwise reactivity is a key feature that enables the synthesis of asymmetrically substituted triazines. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Strategies
The primary route for the introduction of substituents onto the triazine ring of cyanuric chloride is through nucleophilic aromatic substitution (SNAr). This class of reaction is central to the synthesis of this compound and its analogs, where a nucleophile displaces a chloride ion on the aromatic triazine core.
Stepwise Substitution and Regioselective Control
A critical aspect of cyanuric chloride chemistry is the ability to control the substitution of the three chlorine atoms in a stepwise manner. rsc.orgnih.gov The reactivity of the remaining chlorine atoms decreases as each one is replaced by a nucleophile. nih.gov This diminishing reactivity allows for the sequential introduction of different nucleophiles by carefully controlling the reaction conditions, particularly the temperature. nih.govrsc.org
The first substitution on cyanuric chloride is typically carried out at low temperatures, often around 0°C. nih.govdtic.mil The resulting monosubstituted dichlorotriazine is less reactive than cyanuric chloride, and the second substitution generally requires a higher temperature. dtic.mil This inherent difference in reactivity allows for regioselective control, enabling the synthesis of specific isomers. For instance, to synthesize a dichlorotriazine with a single aryl substituent, the reaction is performed with one equivalent of the arylating agent under controlled, low-temperature conditions.
Influence of Reaction Parameters (Temperature, Solvent Systems, Base Equivalents)
The outcome of the SNAr reaction on cyanuric chloride is highly dependent on several key reaction parameters.
Temperature: As mentioned, temperature is a crucial factor for controlling the degree of substitution. nih.govrsc.org Lower temperatures favor monosubstitution, while higher temperatures promote di- and tri-substitution. dtic.mil For the synthesis of 2,4-dichloro-6-(aryl)-1,3,5-triazines, maintaining a low temperature (e.g., 0-5°C) is essential to prevent the formation of disubstituted byproducts. researchgate.net
Solvent Systems: The choice of solvent can influence the solubility of the reactants and the reaction rate. Common solvents for these reactions include acetone, acetonitrile (B52724), and dichloromethane. nih.govresearchgate.net In some cases, a mixture of solvents, such as toluene and a ketone, may be employed. google.com The solvent system is chosen to ensure that both the cyanuric chloride and the incoming nucleophile remain in solution and can react efficiently.
Base Equivalents: An acid scavenger, typically a base, is required to neutralize the hydrochloric acid (HCl) generated during the substitution reaction. dtic.milgoogle.com Common bases include sodium carbonate, potassium carbonate, sodium hydroxide, and tertiary amines like diisopropylethylamine. nih.govdtic.milgoogle.com The stoichiometry of the base is critical; typically, one equivalent of base is used for each chlorine atom being substituted. Careful control of the pH is important to ensure the desired reaction proceeds and to prevent unwanted side reactions. google.com
The following table summarizes typical reaction conditions for the monosubstitution of cyanuric chloride with an amine nucleophile, which is analogous to the first step in synthesizing the target compound.
| Parameter | Condition | Source |
| Temperature | 0°C | nih.gov |
| Solvent | Acetone | nih.gov |
| Base | Potassium Carbonate | nih.gov |
| Reaction Time | 4 hours | nih.gov |
Transition Metal-Catalyzed Coupling Reactions
An alternative and powerful strategy for the arylation of the triazine core involves transition metal-catalyzed cross-coupling reactions. These methods offer a different approach to forming carbon-carbon bonds and can be particularly useful for introducing a wide range of aryl groups.
Suzuki-Miyaura Cross-Coupling Protocols for Arylation
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, and it has been successfully applied to the synthesis of aryl-substituted triazines. evitachem.comgoogle.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. beilstein-journals.org
For the synthesis of 2,4-dichloro-6-(aryl)-1,3,5-triazines, this would involve the reaction of cyanuric chloride with an appropriate arylboronic acid in the presence of a palladium catalyst and a base. This approach can offer high yields and good functional group tolerance.
Organoboronic acids are key reagents in Suzuki-Miyaura coupling reactions. beilstein-journals.org In the context of synthesizing this compound, 2-methoxyphenylboronic acid would be the required coupling partner for cyanuric chloride. A patent describes a similar synthesis of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine using p-methoxyphenylboronic acid and cyanuric chloride. google.com The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like ethanol. google.com
The following table outlines the reaction conditions for the Suzuki-Miyaura coupling of cyanuric chloride with p-methoxyphenylboronic acid, which serves as a model for the synthesis of the 2-methoxy analog.
| Component | Example Reagent/Condition | Source |
| Arylating Agent | p-methoxyphenylboronic acid | google.com |
| Catalyst | Magnetic silica-supported palladium complex | google.com |
| Base | Potassium Carbonate | google.com |
| Solvent | Ethanol | google.com |
| Temperature | 35°C | google.com |
| Yield | 92.0% | google.com |
This methodology provides a high-yielding and efficient route to 2,4-dichloro-6-(aryl)-1,3,5-triazines under mild conditions. google.com
Heterogeneous Catalysis: Magnetic Silica-Supported Palladium Complexes
The synthesis of 2,4-dichloro-6-aryl-1,3,5-triazines, including the 2-methoxyphenyl analog, has been effectively achieved via Suzuki-Miyaura cross-coupling reactions. A notable advancement in this area is the use of heterogeneous catalysts, particularly palladium complexes supported on magnetic silica (B1680970) nanoparticles (Fe₃O₄@SiO₂-Pd). researchgate.netorganic-chemistry.org This method involves the reaction of cyanuric chloride with an appropriate arylboronic acid in the presence of the palladium catalyst. google.com
The catalyst structure often involves coating magnetic nanoparticles (like Fe₃O₄ or other ferrites) with a silica (SiO₂) shell. This core-shell structure is then functionalized with ligands that can anchor palladium nanoparticles. nih.govums.edu.mybohrium.com The magnetic core allows for the simple and efficient separation of the catalyst from the reaction mixture using an external magnet, a significant advantage for product purification and catalyst recycling. organic-chemistry.org Palladium nanoparticles immobilized on nano-silica triazine dendritic polymers (Pdnp-nSTDP) have also demonstrated high activity for these coupling reactions. nih.govresearchgate.net
These magnetic nanocatalysts are valued for their high thermal and chemical stability, high efficiency, and the ability to be reused multiple times without a significant loss of catalytic activity. organic-chemistry.orgums.edu.my The reactions typically proceed under mild conditions and can produce the desired triazine derivatives in high yields. researchgate.net
Optimization of Catalytic Efficiency and Selectivity
Optimizing the Suzuki-Miyaura reaction for the synthesis of dichlorotriazines involves fine-tuning several parameters to maximize yield and selectivity. Key factors include the choice of catalyst, solvent, base, and reaction temperature.
For magnetic silica-supported palladium catalysts, studies on analogous reactions show that a mixture of an organic solvent like ethanol or DMF and water is often effective. researchgate.net The choice of base is also critical, with inorganic bases such as potassium carbonate or sodium phosphate being commonly employed. organic-chemistry.orggoogle.com Reaction temperatures are generally mild, often ranging from room temperature to around 80°C. nih.govuctm.edu
The catalyst loading is another crucial parameter. Research on similar dendritic polymer-supported palladium catalysts has shown that a very low catalyst loading (e.g., 0.1 mol% Pd) can be sufficient to drive the reaction to completion efficiently. nih.gov Optimizing these conditions ensures high conversion rates and selectivity for the mono-arylated product, which is essential for synthesizing this compound. The steric hindrance from the ortho-substituted methoxy (B1213986) group can influence reactivity, sometimes requiring slightly more vigorous conditions compared to its para-substituted counterpart. organic-chemistry.orgorganic-chemistry.org
Below is a table summarizing typical conditions optimized for Suzuki-Miyaura coupling in analogous dichlorotriazine syntheses.
| Parameter | Optimized Condition | Rationale |
| Catalyst | Magnetic Silica-Supported Pd | High activity, easy separation, and reusability. ums.edu.my |
| Solvent | Ethanol/Water or DMF/Water | Promotes solubility of reagents and facilitates the reaction. organic-chemistry.orgresearchgate.net |
| Base | K₂CO₃ or Na₃PO₄ | Activates the boronic acid for transmetalation. organic-chemistry.orggoogle.com |
| Temperature | 30-80 °C | Mild conditions reduce side reactions and energy consumption. nih.govuctm.edu |
| Catalyst Loading | 0.01 - 0.1 mol% | Low loading minimizes cost and palladium contamination. nih.govresearchgate.net |
Comparison with Traditional Friedel-Crafts Alkylation/Arylation
The traditional method for synthesizing 2,4-dichloro-6-aryl-1,3,5-triazines is the Friedel-Crafts reaction. researchgate.net This involves the direct arylation of cyanuric chloride with an aromatic compound, such as anisole (B1667542) (methoxybenzene), using a strong Lewis acid catalyst like aluminum chloride (AlCl₃). googleapis.com
However, this method has several significant drawbacks compared to palladium-catalyzed cross-coupling. The Friedel-Crafts reaction often requires stoichiometric amounts of the Lewis acid catalyst, which forms a complex with the product and must be decomposed during aqueous workup. organic-chemistry.org This generates a large amount of acidic waste. The reaction can also suffer from a lack of selectivity, potentially leading to di- or tri-arylated byproducts, especially under harsh conditions. researchgate.net Furthermore, traditional Friedel-Crafts reactions often use hazardous chlorinated solvents. googleapis.com
In contrast, palladium-catalyzed Suzuki-Miyaura coupling offers superior performance. It is a truly catalytic process, requiring only a small amount of palladium. researchgate.net The reaction conditions are much milder, and it exhibits high selectivity for mono-arylation, which is crucial for producing the target compound. researchgate.net The use of modern heterogeneous catalysts further enhances its appeal by simplifying product purification and allowing for catalyst recycling. organic-chemistry.org
| Feature | Palladium-Catalyzed Suzuki Coupling | Traditional Friedel-Crafts Arylation |
| Catalyst | Heterogeneous Pd complexes (catalytic amounts) | Lewis Acids (e.g., AlCl₃, often stoichiometric) organic-chemistry.org |
| Selectivity | High for mono-substitution researchgate.net | Can lead to poly-substitution researchgate.net |
| Reaction Conditions | Mild (often room temp. to 80°C) nih.gov | Often harsh, can require high pressure researchgate.net |
| Waste Generation | Low, especially with catalyst recycling | High, due to stoichiometric catalyst use organic-chemistry.org |
| Substrate Scope | Broad, tolerant of many functional groups | Limited by catalyst-sensitive functional groups |
Sustainable and Green Chemistry Approaches in Synthesis
Modern synthetic strategies for triazine derivatives increasingly incorporate the principles of green chemistry. chim.it This involves using environmentally benign solvents, reducing energy consumption, and minimizing waste. rsc.org Techniques such as microwave-assisted synthesis and sonochemistry have been shown to dramatically reduce reaction times from hours to minutes for triazine synthesis, thereby lowering energy use. nih.govmdpi.com
The use of water as a solvent, where possible, is a key aspect of green synthesis. nih.gov For palladium-catalyzed reactions, solvent systems like ethanol/water are preferred over hazardous chlorinated solvents. organic-chemistry.org The development of highly efficient catalysts that operate under mild conditions and can be easily recovered and reused is central to these sustainable approaches. chim.itresearchgate.net
Catalyst Recovery and Reusability
A significant advantage of using magnetic silica-supported palladium catalysts is their straightforward recovery and reusability. ums.edu.my After the reaction is complete, the catalyst can be separated from the liquid phase by applying an external magnetic field. organic-chemistry.org The recovered catalyst can then be washed and reused in subsequent reaction cycles.
Studies on similar systems have demonstrated that these catalysts can be reused for multiple cycles—in some cases up to seven or even sixteen times—without a significant loss of catalytic activity. organic-chemistry.orgums.edu.my This high level of reusability makes the process more cost-effective and environmentally friendly by reducing the consumption of the precious metal catalyst and minimizing its potential release into the environment. nih.gov
The table below illustrates the reusability of a magnetic palladium nanocatalyst in analogous Suzuki-Miyaura reactions.
| Cycle | Yield (%) |
| 1 | 98% |
| 2 | 97% |
| 3 | 97% |
| 4 | 96% |
| 5 | 95% |
| 6 | 95% |
| 7 | 94% |
(Data is representative of similar magnetic catalysts used in Suzuki reactions and illustrates the typical trend in reusability) organic-chemistry.orgums.edu.my
Process Efficiency and Waste Minimization
Process efficiency in the synthesis of this compound is greatly enhanced by catalytic methods. High turnover numbers (TON) and turnover frequencies (TOF) signify an efficient catalyst, meaning a small amount of catalyst can produce a large quantity of product quickly. nih.gov The use of microwave or ultrasound energy can further improve efficiency by drastically cutting down reaction times. mdpi.com
Waste minimization is achieved through several avenues. The high selectivity of the Suzuki-Miyaura reaction prevents the formation of unwanted byproducts, simplifying purification and reducing waste streams. researchgate.net The ability to reuse the catalyst minimizes solid waste. ums.edu.my Furthermore, adopting green solvents like water or ethanol reduces the reliance on volatile and toxic organic compounds. organic-chemistry.org These combined strategies align with the principles of green chemistry, making the synthesis more sustainable and economically viable. nih.gov
Synthetic Yield and Purity Optimization Techniques
Achieving high yield and purity is paramount in chemical synthesis. For this compound, optimization focuses on controlling the reaction stoichiometry and conditions. The stepwise nucleophilic substitution on the cyanuric chloride core is temperature-dependent; the first substitution is typically carried out at low temperatures (around 0-5 °C) to ensure mono-substitution and prevent the formation of di- or tri-substituted byproducts. uctm.edunih.gov
In palladium-catalyzed syntheses, carefully controlling the molar ratio of cyanuric chloride to the arylboronic acid is crucial for maximizing the yield of the desired mono-substituted product. researchgate.net After the reaction, purification is necessary to remove any unreacted starting materials, catalyst residues, and byproducts. Standard techniques such as recrystallization are often employed to obtain the final product with high purity. uctm.edu The choice of recrystallization solvent is critical and is selected to maximize the solubility of the product at high temperatures and minimize it at low temperatures, while impurities remain dissolved. Thin-layer chromatography (TLC) is commonly used to monitor the progress of the reaction and the purity of the final product. uctm.edu Through careful control of these parameters, yields exceeding 90% with high purity can be achieved. mdpi.com
Reactivity and Reaction Mechanisms of 2,4 Dichloro 6 2 Methoxyphenyl 1,3,5 Triazine
Mechanistic Insights into Nucleophilic Substitution Pathways
Nucleophilic substitution is the most prominent reaction pathway for 2,4-dichloro-6-(2-methoxyphenyl)-1,3,5-triazine, owing to the inherent electronic properties of the triazine ring.
The 1,3,5-triazine (B166579) ring is an electron-deficient aromatic system. nih.gov This deficiency arises from the presence of three highly electronegative nitrogen atoms, which exert a strong inductive electron-withdrawing effect. evitachem.com This effect significantly reduces the electron density of the ring's carbon atoms. evitachem.com Consequently, the carbon atoms bonded to the chlorine atoms become highly electrophilic and, therefore, susceptible to attack by nucleophiles. evitachem.com The resonance energy of triazine isomers is considerably weaker than that of benzene, which favors nucleophilic substitution reactions over electrophilic substitutions. nih.gov The introduction of electron-donating substituents onto the ring can increase the π-orbital electron density, which in turn decreases the reactivity towards subsequent substitutions. researchgate.netnih.gov
The two chlorine atoms on the triazine ring are excellent leaving groups and can be sequentially replaced by a wide variety of nucleophiles. researchgate.netresearchgate.net The reactivity of the chlorine atoms can be controlled by adjusting the reaction temperature, which allows for a stepwise and selective substitution. daneshyari.commdpi.com Typically, the first substitution occurs at low temperatures (around 0 °C), the second at room temperature, and a third (if applicable on a trichloro-precursor) requires elevated temperatures. researchgate.netnih.govdaneshyari.com This differential reactivity is because each substitution introduces an electron-donating group to the ring, which reduces the electrophilicity of the remaining carbon-chlorine bonds. researchgate.netnih.gov
The reaction with various nucleophiles proceeds as follows:
Amines : Amines are effective nucleophiles that readily displace the chlorine atoms to form amino-substituted triazines. researchgate.netnih.gov The reaction is typically carried out in the presence of a base, such as sodium bicarbonate or potassium carbonate, to neutralize the hydrochloric acid byproduct. nih.gov
Alkoxides and Alcohols : Alcohols and alkoxides react to form alkoxy-substituted triazines. evitachem.com The reaction with alcohols often requires basic conditions to generate the more nucleophilic alkoxide ion. nih.gov Studies on similar 2-anilino-4,6-dichloro-1,3,5-triazines show that the reaction is first order in both the oxyanion and the triazine concentration. rsc.org
Thiols : Thiols can also displace the chlorine atoms to yield thioether-substituted triazines. frontiersin.org These reactions are often performed under basic conditions to form the more potent thiolate nucleophile. frontiersin.org
The general order of reactivity for nucleophiles in competitive reactions with 2,4,6-trichloro-1,3,5-triazine has been found to be alcohols > thiols > amines. frontiersin.org When synthesizing derivatives with both oxygen and nitrogen nucleophiles, it is crucial to incorporate the oxygen-containing group first, as it is difficult to substitute another nucleophile once an amine is attached to the triazine ring. nih.gov
| Nucleophile Type | Example Nucleophile | General Reaction Conditions | Product Type |
|---|---|---|---|
| Amines | Primary/Secondary Amines | 0°C to room temperature, presence of a base (e.g., K₂CO₃, NaHCO₃) | Amino-triazine |
| Alkoxides/Alcohols | Sodium Methoxide / Methanol | 0°C, presence of a base for alcohols | Alkoxy-triazine |
| Thiols | Ethanethiol | Room temperature, presence of a base | Thioether-triazine |
Participation in Cross-Coupling Reactions for Further Functionalization
Beyond nucleophilic substitution, this compound can undergo carbon-carbon bond-forming reactions, significantly expanding its synthetic utility. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are employed for this purpose. evitachem.com In these reactions, the chlorine atoms are substituted with aryl or other organic groups.
A key example involves the reaction of a dichlorotriazine with an arylboronic acid, such as p-methoxyphenylboronic acid, in the presence of a palladium catalyst and a base. google.com This method allows for the direct formation of a C-C bond between the triazine ring and the aryl group, producing functionalized triazine derivatives. evitachem.comgoogle.com Nickel-catalyzed cross-coupling processes with organometallic reagents like Grignard reagents, organoalanes, and organozinc halides have also been shown to be effective for alkylating similar chloro-dimethoxy-triazines. researchgate.net
| Reaction Name | Coupling Partner | Catalyst | General Product |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic Acid | Palladium Complex (e.g., Pd on magnetic silica) | Aryl-substituted triazine |
| Stille Coupling | Organostannanes | Palladium or Nickel Complex | Alkyl/Aryl-substituted triazine |
| Negishi Coupling | Organozinc Halides | Palladium or Nickel Complex | Alkyl/Aryl-substituted triazine |
Oxidation and Reduction Chemistry of the Triazine Core
The oxidation and reduction chemistry of the 1,3,5-triazine core in compounds like this compound is less common compared to its substitution chemistry. evitachem.com An oxidation-reduction (redox) reaction involves the transfer of electrons between chemical species. youtube.com
While specific studies on the oxidation or reduction of this compound are not extensively detailed, the electrochemical oxidation of other reactive dichlorotriazine dyes has been investigated. researchgate.net These studies show that the dyes are oxidized irreversibly in at least one step before oxygen evolution begins at the electrode. researchgate.net This suggests that the triazine ring can be electrochemically oxidized, leading to degradation and the formation of various intermediates. researchgate.net The specific pathways and products of such reactions would depend heavily on the substituents and the reaction conditions.
Investigation of Intramolecular Reactions and Ring Transformations
The 1,3,5-triazine ring, while aromatic, can undergo ring-opening reactions under the influence of certain nucleophiles. researchgate.netresearchgate.net These reactions often lead to the formation of new heterocyclic or acyclic structures. This process, known as recyclization, involves the initial nucleophilic attack on a ring carbon, followed by cleavage of a carbon-nitrogen bond. researchgate.netresearchgate.net The triazine ring can act as a precursor for various fragments, which can then be incorporated into new molecular frameworks. researchgate.netresearchgate.net For example, reactions with binucleophiles can lead to the formation of new five, six, or seven-membered rings. researchgate.net While these transformations are well-documented for the parent 1,3,5-triazine and some of its derivatives, specific investigations into intramolecular reactions and ring transformations of this compound are not widely reported. However, the potential for such reactivity exists given the electrophilic nature of its triazine core.
Derivatization Strategies and Functionalization of 2,4 Dichloro 6 2 Methoxyphenyl 1,3,5 Triazine
Sequential Functionalization of the Triazine Chlorines
The two chlorine atoms on the 2,4-dichloro-6-(2-methoxyphenyl)-1,3,5-triazine ring can be substituted in a stepwise manner, a key feature that underpins its synthetic utility. This sequential functionalization is possible because the substitution of the first chlorine atom with a nucleophile deactivates the second chlorine atom, making it less susceptible to substitution. researchgate.net This difference in reactivity is typically controlled by temperature.
The first nucleophilic aromatic substitution (SNAr) reaction can often be carried out at a low temperature, such as 0°C. nih.govnih.gov After the first substitution, a higher temperature is required to replace the second chlorine atom. researchgate.netnih.gov This temperature-dependent reactivity allows for the controlled, one-pot synthesis of non-symmetrical, trisubstituted triazines. researchgate.netmdpi.com
Table 1: Temperature Control in Sequential Substitution of Dichlorotriazines
| Substitution Step | Typical Reaction Temperature | Effect |
|---|---|---|
| First Chlorine | 0°C to Room Temperature | Monosubstitution occurs selectively. researchgate.netnih.gov |
This strategy has been effectively used to introduce a variety of nucleophiles, including amines, alcohols, and thiols, onto the triazine core in a predictable sequence. nih.govnih.gov
Introduction of Diverse Chemical Moieties via Substitution and Coupling
The electrophilic nature of the carbon atoms attached to the chlorines in this compound makes it an excellent substrate for a variety of functionalization reactions.
Nucleophilic Substitution: A wide array of chemical groups can be introduced through nucleophilic substitution. Amines, alcohols, and thiols are common nucleophiles that readily displace the chlorine atoms under basic conditions. nih.gov This method is fundamental to the synthesis of diverse triazine derivatives.
Palladium-Catalyzed Coupling Reactions: Modern cross-coupling methods have further expanded the range of functionalities that can be attached to the triazine scaffold. The Suzuki-Miyaura coupling reaction, for instance, is used to form new carbon-carbon bonds by reacting the chlorotriazine with organoboron compounds in the presence of a palladium catalyst. This allows for the introduction of various aryl and vinyl groups. While specific studies on the 2-methoxyphenyl isomer are limited, the methodology is broadly applicable to dichloroheteroarenes. google.comresearchgate.net The general applicability of palladium-catalyzed cross-coupling reactions provides a powerful tool for creating complex biaryl structures from dichlorotriazine precursors. libretexts.org
Table 2: Common Functionalization Reactions
| Reaction Type | Reagents | Group Introduced |
|---|---|---|
| Nucleophilic Substitution | Amines (R-NH2), Alcohols (R-OH), Thiols (R-SH) | Amino, Alkoxy/Aryloxy, Thioether |
Synthesis of Advanced Triazine Derivatives, including Bis(resorcinyl) Analogs
The title compound is a key intermediate in the synthesis of high-performance ultraviolet (UV) absorbers, particularly bis(resorcinyl) triazine derivatives. researchgate.netirowater.com These compounds are synthesized via a Friedel-Crafts reaction.
In this two-step process:
this compound is reacted with resorcinol (B1680541) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). researchgate.netgoogle.com
This reaction leads to the substitution of both chlorine atoms with resorcinyl groups, forming 2-(2-methoxyphenyl)-4,6-bis(2,4-dihydroxyphenyl)-1,3,5-triazine. irowater.com
These bis(resorcinyl) derivatives are highly effective at absorbing UV radiation and are used to protect materials from photodegradation. researchgate.net The resulting hydroxyl groups on the resorcinol moieties can be further alkylated to fine-tune the physical properties, such as solubility and compatibility with polymer matrices. google.com
Development of Combinatorial Libraries Utilizing the Triazine Scaffold
The 1,3,5-triazine (B166579) core is an ideal scaffold for combinatorial chemistry due to its trifunctional nature and the ease with which its substituents can be manipulated. researchgate.net This allows for the rapid synthesis of large, diverse libraries of compounds for high-throughput screening in drug discovery and materials science. nih.govnih.gov
Orthogonal synthesis is a powerful strategy for building combinatorial libraries. It involves using multiple, non-interfering reaction pathways to introduce different building blocks onto the scaffold. acs.orgacs.org For triazines, this means that different nucleophiles or coupling partners can be added in a specific sequence without affecting the groups already attached.
A key approach involves preparing distinct building blocks that are then assembled using chemically orthogonal reactions. acs.org For example, a resin-bound amine can be reacted with an aryl- or alkyl-substituted dichlorotriazine, followed by a second amination or coupling reaction to complete the trisubstituted product. researchgate.net This strategy enhances the purity of the final library compounds by avoiding the accumulation of byproducts common in less controlled stepwise syntheses. acs.org Safety-catch linkers have also been developed, which are stable to certain conditions (like acid) but can be cleaved under different, specific conditions, further increasing the diversity of molecules that can be synthesized. nih.govacs.org
Solid-phase synthesis is a cornerstone of modern combinatorial chemistry and is well-suited for generating triazine libraries. nih.govacs.org In this method, the triazine scaffold is anchored to a solid support, such as a polymer resin. acs.orgnycu.edu.tw Subsequent reactions to add diverse functionalities are carried out, and excess reagents and byproducts are easily removed by simple washing and filtration. nih.gov
The process typically involves:
Anchoring a building block to the resin.
Reacting the resin-bound molecule with a dichlorotriazine derivative.
Performing one or two subsequent substitution or coupling reactions.
Cleaving the final, purified product from the solid support. acs.orgnih.gov
This methodology simplifies the purification process and is amenable to automation, making it highly efficient for producing large libraries of compounds. nih.govrsc.org
Incorporation into Polymeric and Supramolecular Architectures
The rigid structure and versatile functionalization potential of this compound make it a valuable building block for creating complex polymers and supramolecular assemblies. nih.govrsc.org
Polymeric Architectures: Dichlorotriazine derivatives can act as multifunctional monomers in polymerization reactions. For example, they can be reacted with diamines or other difunctional linkers to create linear or cross-linked polymers. mdpi.comcrimsonpublishers.com The resulting triazine-based polymers often exhibit high thermal stability and can be designed for specific applications, such as flame retardants or porous organic frameworks for catalysis and drug delivery. mdpi.comcrimsonpublishers.comrsc.org The ability to pre-functionalize the triazine monomer allows for precise control over the chemical and physical properties of the final polymer. acs.org
Supramolecular Architectures: In supramolecular chemistry, triazine derivatives are used to construct large, ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. nih.govrsc.org The nitrogen atoms in the triazine ring can act as hydrogen bond acceptors, while the aromatic system can participate in stacking interactions. mdpi.com By attaching specific recognition units (e.g., amino or carboxyl groups), triazine-based molecules can be programmed to self-assemble into well-defined architectures such as oligomers, macrocycles, and dendrimers. rsc.orgacs.org These organized structures are relevant to fields ranging from chemical biology to materials science. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,4,6-trichloro-1,3,5-triazine (Cyanuric chloride) |
| Resorcinol |
| Aluminum chloride |
Triazine-Based Porous Organic Polymers (POPs)
Porous Organic Polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and robust chemical and thermal stability. These properties make them suitable for a variety of applications, including gas storage and separation, catalysis, and sensing. The synthesis of POPs often involves the polycondensation of rigid organic building blocks.
The general strategy for creating triazine-based POPs involves reacting a triazine-containing monomer with a co-monomer that can form a stable, cross-linked network. In the case of this compound, the two chlorine atoms serve as reactive sites for polymerization. A common approach is to react the dichlorotriazine derivative with a multifunctional amine, such as 1,4-diaminobutane. In such a reaction, each amino group displaces a chlorine atom on a different triazine molecule, leading to the formation of a growing polymer chain. The use of a triamine or other polyamine can lead to a three-dimensional, cross-linked network, which is characteristic of POPs.
The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. The properties of the resulting POP, such as pore size and surface area, can be tailored by the choice of the co-monomer. For example, using a longer, more rigid diamine would be expected to result in a larger pore size. While specific research on POPs derived from this compound is not widely documented, the established principles of triazine-based POP synthesis provide a clear pathway for its potential use in this area.
Table 1: Key Components in the Synthesis of Triazine-Based POPs
| Component | Role | Example |
|---|---|---|
| Triazine Monomer | Core building block with reactive sites | This compound |
| Co-monomer | Linker to form the polymer network | 1,4-Diaminobutane |
| Base | HCl scavenger | Triethylamine |
Synthesis of Dendrimers and Star-Shaped Molecules
Dendrimers and star-shaped molecules are highly branched, well-defined macromolecules that emanate from a central core. Their unique architecture leads to a high density of functional groups on their periphery, making them of interest for applications in drug delivery, catalysis, and materials science. The 1,3,5-triazine ring is a common building block in the synthesis of these structures due to its trifunctional nature (when starting from cyanuric chloride) or difunctional nature in the case of dichlorotriazine derivatives.
This compound can serve as a branching unit in the construction of dendrimers. The synthesis of dendrimers can be broadly categorized into two approaches: divergent and convergent.
In a divergent approach , the dendrimer is grown outwards from the core. For example, the this compound could be reacted with a molecule containing three amino groups (a triamine). Two of these amino groups would displace the two chlorine atoms on the triazine ring. The remaining amino groups on the periphery could then be further functionalized in a subsequent step, for example, by reacting them with more dichlorotriazine molecules to build the next "generation" of the dendrimer. This step-wise growth allows for precise control over the size and structure of the final molecule.
In a convergent approach , the branches of the dendrimer (dendrons) are synthesized first and then attached to a central core in the final step. In this scenario, one could first synthesize a dendron that has a single reactive group at its focal point. This reactive group, for instance, an amine, could then be used to displace one of the chlorine atoms on this compound. A second, identical dendron could then displace the second chlorine atom to form the final dendrimer.
Star-shaped molecules can be considered as first-generation dendrimers. The synthesis of a simple star-shaped molecule using this compound would involve reacting it with two equivalents of a monofunctional nucleophile. For instance, reaction with two equivalents of an amine would result in a molecule where two amino-substituted "arms" are attached to the central triazine core. The nature of these arms can be varied to tune the properties of the final molecule.
The synthesis of both dendrimers and star-shaped molecules relies on the principles of nucleophilic aromatic substitution on the triazine ring. The reactivity of the chlorine atoms can be influenced by temperature, with the first substitution often occurring at a lower temperature than the second. This differential reactivity can be exploited to introduce different functional groups onto the triazine core, leading to more complex and multifunctional molecules.
Table 2: Comparison of Divergent and Convergent Dendrimer Synthesis
| Approach | Starting Point | Growth Direction | Key Challenge |
|---|---|---|---|
| Divergent | Core | Outwards | Incomplete reactions and side products in higher generations |
Advanced Analytical Methodologies for Characterization of 2,4 Dichloro 6 2 Methoxyphenyl 1,3,5 Triazine and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is indispensable for the structural elucidation of 2,4-Dichloro-6-(2-methoxyphenyl)-1,3,5-triazine, providing detailed information about its atomic composition, bonding, and electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.
For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the methoxyphenyl group and the methyl protons of the methoxy (B1213986) group. The aromatic protons typically appear as a complex multiplet in the range of δ 7.0-8.0 ppm, with their exact chemical shifts and splitting patterns dictated by their position relative to the methoxy group and the triazine ring. The singlet for the methoxy (-OCH₃) protons is anticipated to be found further upfield, typically around δ 3.8-4.0 ppm.
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbon atoms of the triazine ring are highly deshielded and are expected to resonate at approximately δ 170-175 ppm. The carbons of the phenyl ring would appear in the aromatic region (δ 110-160 ppm), while the methoxy carbon would produce a signal around δ 55-60 ppm.
While specific spectral data for the 2-methoxyphenyl isomer is not widely published, data from analogous compounds such as 1-(3-methoxyphenyl)-N-phenylmethanimine can provide insight into the expected chemical shifts for the methoxyphenyl moiety. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic (C₆H₄) | ~7.0 - 8.0 (m) | Complex multiplet due to ortho, meta, and para protons. |
| ¹H | Methoxy (OCH₃) | ~3.9 (s) | Characteristic singlet for the methyl group. |
| ¹³C | Triazine Ring (C-Cl) | ~171 | Highly deshielded due to electronegative Cl and N atoms. |
| ¹³C | Triazine Ring (C-Aryl) | ~174 | Carbon atom attached to the phenyl group. |
| ¹³C | Aromatic (C-O) | ~155 - 160 | Carbon bearing the methoxy group. |
| ¹³C | Aromatic (CH) | ~110 - 135 | Other aromatic carbons. |
| ¹³C | Methoxy (OCH₃) | ~55.8 | Typical value for a methoxy carbon attached to an aromatic ring. |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, characteristic absorption bands would confirm the presence of the triazine ring, the C-Cl bonds, the aromatic system, and the ether linkage.
Key expected absorptions include C=N stretching vibrations for the triazine ring around 1560 cm⁻¹, aromatic C=C stretching near 1600 and 1460 cm⁻¹, and strong C-O stretching for the aryl-alkyl ether of the methoxy group around 1250-1300 cm⁻¹. The presence of the chlorine substituents on the triazine ring would be indicated by C-Cl stretching vibrations, typically observed in the 820-850 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for Dichlorotriazine Derivatives
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3050 - 3100 | C-H Stretch | Aromatic Ring |
| ~2850 - 2960 | C-H Stretch | Methoxy (-OCH₃) |
| ~1560 - 1580 | C=N Stretch | Triazine Ring |
| ~1450 - 1600 | C=C Stretch | Aromatic Ring |
| ~1250 - 1300 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |
| ~1020 - 1075 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |
| ~820 - 850 | C-Cl Stretch | Chlorotriazine |
Data based on characteristic values for related triazine compounds. researchgate.net
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. The molecular formula of this compound is C₁₀H₇Cl₂N₃O, corresponding to a molecular weight of approximately 256.08 g/mol . nih.gov
In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 256. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be visible for the molecular ion and any chlorine-containing fragments. The M+2 peak (from one ³⁷Cl atom) would be about 65% of the M⁺ peak (two ³⁵Cl atoms), and the M+4 peak (from two ³⁷Cl atoms) would be about 10% of the M⁺ peak.
Fragmentation of the molecular ion provides structural information. Common fragmentation pathways for this molecule would include the loss of a chlorine atom (M-35), a methoxy radical (M-31), or a methyl radical from the methoxy group (M-15). Further fragmentation could involve cleavage of the triazine ring. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are softer ionization methods that often yield a prominent protonated molecule peak [M+H]⁺ at m/z 257, which is useful for confirming the molecular weight with minimal fragmentation. arkat-usa.orgresearchgate.net
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Notes |
|---|---|---|
| 256/258/260 | [C₁₀H₇Cl₂N₃O]⁺ | Molecular ion (M⁺) peak cluster showing isotopic pattern for two Cl atoms. |
| 221/223 | [M - Cl]⁺ | Loss of a chlorine atom. |
| 225/227 | [M - OCH₃]⁺ | Loss of a methoxy radical. |
| 186 | [M - 2Cl]⁺ | Loss of both chlorine atoms. |
| 129 | [C₇H₅O-C≡N]⁺ | Fragment resulting from ring cleavage. |
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum can be used to identify chromophores within the molecule. The main chromophores in this compound are the electron-deficient 1,3,5-triazine (B166579) ring and the electron-rich 2-methoxyphenyl substituent.
The spectrum is expected to show strong absorption bands corresponding to π → π* transitions within the aromatic and heterocyclic ring systems. The presence of the methoxy group, an auxochrome, on the phenyl ring is likely to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted phenyl-triazine analog. While specific data is limited, related 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives show strong absorption in the 300-400 nm range. mdpi.com The exact position of the absorption maximum (λmax) is sensitive to the solvent used.
Table 4: Expected UV-Vis Absorption Data for this compound
| Approximate λmax (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~270 - 290 | π → π | Phenyl Ring |
| ~300 - 340 | π → π | Conjugated Triazine-Phenyl System |
| >300 | n → π* | Triazine Ring (often weak and may be obscured) |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. sarex.com
In RP-HPLC, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound is separated based on its hydrophobicity; more nonpolar compounds are retained longer on the column. By using a UV detector set at one of the compound's absorption maxima (e.g., ~270 nm), its elution can be monitored. The area of the peak corresponding to the compound in the chromatogram is proportional to its concentration, allowing for accurate purity determination, which is often expected to be above 98%. sarex.com
Table 5: Typical HPLC Conditions for Analysis of Aryl-Dichlorotriazine Derivatives
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 25 cm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Flow Rate | ~1.0 mL/min |
| Detection | UV Absorbance at ~270 nm |
| Temperature | Ambient (~25 °C) |
Conditions based on methods for related triazine compounds. mdpi.comnih.gov
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes columns packed with sub-2 µm particles. This technology facilitates rapid and efficient analysis, making it highly suitable for the characterization of this compound and its derivatives. UPLC is instrumental in assessing sample purity, monitoring reaction progress, and quantifying components in complex mixtures. thermofisher.com The methodology offers significant advantages over traditional HPLC, including improved resolution, higher sensitivity, and substantially reduced analysis times and solvent consumption. thermofisher.com
The separation of triazine derivatives by UPLC is typically performed in reversed-phase mode. mdpi.com In this approach, a nonpolar stationary phase, most commonly an octadecylsilane (B103800) (C18) bonded silica (B1680970), is used in conjunction with a polar mobile phase. mdpi.comresearchgate.net The retention of analytes is primarily governed by hydrophobic interactions between the triazine compounds and the stationary phase. thermofisher.com Gradient elution, where the composition of the mobile phase is varied over the course of the analysis, is frequently employed to achieve optimal separation of compounds with differing polarities. thermofisher.commdpi.comnih.gov
Key parameters for a UPLC method are meticulously optimized to achieve baseline resolution of the target analyte from impurities and byproducts. researchgate.net These parameters include the column chemistry, mobile phase composition (including organic modifiers and additives like formic acid or ammonium (B1175870) acetate), column temperature, flow rate, and detector settings. thermofisher.commdpi.comresearchgate.net UPLC systems are often coupled with mass spectrometry (UPLC-MS/MS) for definitive identification and quantification of triazine herbicides and their metabolites in various matrices. researchgate.netnih.gov
The table below summarizes typical conditions used for the analysis of triazine derivatives, which would be applicable for developing a method for this compound.
Table 1: Representative UPLC Conditions for Triazine Derivative Analysis
| Parameter | Condition | Source(s) |
|---|---|---|
| Column | Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) | mdpi.comnih.gov |
| Acquity™ UPLC HSS C18 (2.1 mm × 100 mm, 1.8 µm) | researchgate.net | |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | researchgate.netnih.gov |
| Elution Mode | Gradient | thermofisher.commdpi.comresearchgate.netnih.gov |
| Flow Rate | 0.25 - 0.5 mL/min | thermofisher.comresearchgate.net |
| Column Temperature | 40 °C | mdpi.comnih.gov |
| Detection | Photodiode Array (PDA) or Mass Spectrometry (MS) | thermofisher.commdpi.comnih.gov |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique used for the qualitative analysis of this compound. libretexts.orgaga-analytical.com.pl It is widely employed for monitoring the progress of synthesis reactions, identifying components in a mixture by comparison with standards, and determining the purity of the final compound. libretexts.orghplc.sk TLC is also invaluable for developing and optimizing solvent systems for preparative column chromatography. hplc.sk
The principle of TLC involves the separation of components based on their differential partitioning between a planar stationary phase and a liquid mobile phase. chemistryhall.com A small spot of the sample solution is applied near the base of a TLC plate, which is typically coated with a layer of an adsorbent like silica gel or alumina. aga-analytical.com.plinterchim.com The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, the sample components are carried along at different rates depending on their polarity and affinity for the stationary and mobile phases. chemistryhall.com
The result of a TLC separation is visualized as a series of vertically separated spots. The position of each spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front. libretexts.org
Rf = (distance traveled by the sample) / (distance traveled by the solvent)
The Rf value is a characteristic of a compound under a specific set of conditions (stationary phase, mobile phase, temperature) and can be used for identification. libretexts.org Non-polar compounds interact less strongly with the polar silica gel and travel further up the plate, resulting in higher Rf values, while polar compounds are more strongly adsorbed and have lower Rf values. interchim.com Visualization of the separated spots is commonly achieved under UV light, as triazine rings are often UV-active, or by using chemical staining agents. libretexts.orgchemcoplus.co.jp
Table 2: Influence of Mobile Phase Polarity on Rf Values in TLC
| Mobile Phase Composition (e.g., Hexane:Ethyl Acetate) | Mobile Phase Polarity | Expected Rf for this compound | Rationale |
|---|---|---|---|
| 9:1 | Low | Low (e.g., 0.1-0.2) | The low polarity eluent is not strong enough to move the moderately polar compound significantly from the baseline. |
| 7:3 | Medium | Moderate (e.g., 0.4-0.6) | An optimal balance of solvent polarity provides good migration and separation. chemistryhall.com |
Gel Permeation Chromatography (GPC) for Polymeric Derivatives
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential analytical technique for characterizing polymeric materials derived from this compound. lcms.cz This compound can serve as a monomer or a functional unit within a larger polymer structure. GPC separates molecules based on their hydrodynamic volume, or size in solution, rather than their chemical affinity to the stationary phase. schambeck-sfd.com This makes it the primary method for determining the molecular weight distribution of polymers. lcms.cz
In a GPC system, a polymer solution is passed through a column packed with porous, cross-linked gel beads. schambeck-sfd.com Larger polymer molecules are excluded from entering the pores of the gel and thus travel a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. lcms.cz By calibrating the column with a series of well-characterized polymer standards of known molecular weights (e.g., polystyrene standards), a relationship between retention time and molecular weight can be established. lcms.czwarwick.ac.uk
The primary data obtained from a GPC analysis includes the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. The PDI value provides an indication of the breadth of the molecular weight distribution; a value of 1.0 signifies a monodisperse polymer where all chains have the same length. lcms.cz This information is critical as the molecular weight and its distribution profoundly influence the physical and mechanical properties of the resulting polymer. lcms.cz
Table 3: Illustrative GPC Data for a Triazine-Containing Polymer
| Elution Time (min) | Molecular Weight (Daltons) (Based on Polystyrene Standards) | Parameter | Value |
|---|---|---|---|
| 8.5 | 550,000 | Mn | 150,000 Da |
| 9.2 | 250,000 | Mw | 225,000 Da |
| 10.0 | 100,000 | PDI (Mw/Mn) | 1.5 |
| 10.8 | 45,000 |
Elemental Microanalysis (CHN) for Compositional Verification
Elemental microanalysis, commonly referred to as CHN analysis, is a fundamental and destructive analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample of this compound or its derivatives. This method provides a crucial verification of the compound's empirical formula following its synthesis and purification. saudijournals.com The experimentally determined mass percentages are compared against the theoretically calculated values based on the proposed chemical formula. A close agreement, typically within ±0.4%, provides strong evidence for the structural identity and purity of the synthesized compound. nih.gov
The analysis involves the high-temperature combustion of a small, precisely weighed amount of the substance in an oxygen-rich atmosphere. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or nitrogen oxides which are subsequently reduced back to N2. These combustion products are then separated and quantified using methods such as gas chromatography with a thermal conductivity detector.
For this compound, the molecular formula is C10H7Cl2N3O. The theoretical elemental composition can be calculated based on its molecular weight (256.09 g/mol ). nih.gov This calculated composition serves as the benchmark against which experimental results are validated.
Table 4: Elemental Analysis Data for C10H7Cl2N3O and a Hypothetical Derivative
| Compound | Molecular Formula | Analysis | Calculated (%) | Found (%) | Deviation (%) |
|---|---|---|---|---|---|
| This compound | C10H7Cl2N3O | % C | 46.91 | 46.85 | -0.06 |
| % H | 2.76 | 2.80 | +0.04 | ||
| % N | 16.41 | 16.37 | -0.04 | ||
| Hypothetical Derivative: 2-Amino-4-chloro-6-(2-methoxyphenyl)-1,3,5-triazine | C10H9ClN4O | % C | 50.75 | 50.69 | -0.06 |
| % H | 3.83 | 3.79 | -0.04 |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction (XRD) is a powerful analytical technique for investigating the solid-state structure of crystalline materials. For this compound, single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. mdpi.com
The SC-XRD experiment involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. This allows for the unambiguous confirmation of the compound's molecular structure, including the planarity of the triazine ring and the orientation of the methoxyphenyl substituent. mdpi.com The crystallographic data obtained are essential for understanding structure-property relationships and for crystal engineering applications. evitachem.com
Powder X-ray diffraction (PXRD) is another valuable technique used to analyze polycrystalline (powdered) samples. researchgate.net PXRD is useful for phase identification, assessing the bulk purity of a synthesized batch, and confirming that the bulk material corresponds to the structure determined by SC-XRD. The PXRD pattern is a fingerprint of the crystalline solid, characterized by a series of diffraction peaks at specific angles (2θ). researchgate.net
The table below presents representative crystallographic data for a structurally related dichlorotriazine derivative, illustrating the type of detailed information obtained from a single-crystal X-ray diffraction study. mdpi.com
Table 5: Illustrative Crystallographic Data for a Dichlorotriazine Derivative
| Parameter | Value (for 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole) | Source |
|---|---|---|
| Crystal System | Monoclinic | mdpi.com |
| Space Group | C2/c | mdpi.com |
| Unit Cell Dimensions | a = 20.280(3) Å | mdpi.com |
| b = 8.0726(14) Å | mdpi.com | |
| c = 16.005(3) Å | mdpi.com | |
| α = 90° | mdpi.com | |
| β = 98.947(3)° | mdpi.com | |
| γ = 90° | mdpi.com | |
| Volume (V) | 2588.3(8) ų | mdpi.com |
| Molecules per Unit Cell (Z) | 8 | mdpi.com |
Computational and Theoretical Investigations of 2,4 Dichloro 6 2 Methoxyphenyl 1,3,5 Triazine and Triazine Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard method for investigating the structural and spectral properties of organic molecules, including triazine derivatives. dntb.gov.ua DFT calculations are widely used because they offer a good balance between computational cost and accuracy in predicting molecular properties such as optimized geometries, electronic structures, and vibrational frequencies. scispace.com While specific DFT studies on 2,4-dichloro-6-(2-methoxyphenyl)-1,3,5-triazine are not extensively documented in the literature, the methodologies are well-established for this class of compounds. Calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-311+G(d,p) to model the ground state geometry and electronic properties of these molecules. scispace.com
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO)
The electronic properties of triazine derivatives are fundamentally governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (E_gap = E_LUMO - E_HOMO) are critical parameters that determine the molecule's chemical reactivity, kinetic stability, and optoelectronic properties. researchgate.net
A small HOMO-LUMO gap generally signifies high chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the ground state. researchgate.net In the context of materials science, the HOMO-LUMO gap is a key parameter for organic molecules used in electronics, such as solar cells and OLEDs. nasc.ac.in The energy levels of HOMO and LUMO can be tuned by changing the substituents on the 1,3,5-triazine (B166579) ring. nasc.ac.in For instance, the introduction of different substituent groups can raise or lower the orbital energies, thereby modifying the energy gap. rsc.org
DFT calculations are routinely used to compute the energies of these frontier orbitals. While specific calculated values for this compound are not available in the cited literature, the table below presents representative HOMO and LUMO energy levels for other complex triazine-based organic emitters to illustrate the typical values obtained through such studies. rsc.org
| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| OTrPhCz | -5.83 | -2.88 | 2.95 |
| OTrPhCzBr | -5.96 | -2.71 | 3.25 |
Vibrational Spectra Prediction and Conformational Studies
Theoretical vibrational analysis using DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of an optimized molecular structure, researchers can assign the observed spectral bands to specific vibrational modes of the molecule. researchgate.net Such studies involve optimizing the molecular geometry and then performing frequency calculations at the same level of theory. scispace.com
Conformational analysis is another important aspect of theoretical studies, especially for molecules with rotatable bonds, such as the bond between the triazine and the 2-methoxyphenyl ring in the target compound. By scanning the potential energy surface (PES) through systematic rotation of specific dihedral angles, the most stable conformers (i.e., those at local energy minima) can be identified. researchgate.net This information is critical as the molecular conformation can significantly influence its physical and chemical properties. For related heterocyclic compounds, DFT has been successfully used to identify stable conformers and explain experimental spectroscopic data. researchgate.net
Nonlinear Optical (NLO) Property Predictions
Triazine derivatives are among the classes of organic compounds investigated for their nonlinear optical (NLO) properties, which are essential for applications in optoelectronics and photonics. NLO properties arise from the interaction of a material with intense electromagnetic fields, such as those from lasers. A significant second-order NLO response requires a molecule to have a non-centrosymmetric structure and intramolecular charge transfer (ICT) characteristics. This is often achieved in "push-pull" systems, where an electron-donor group and an electron-acceptor group are connected by a π-conjugated spacer.
DFT calculations can predict NLO properties, such as the first-order hyperpolarizability (β), by evaluating the molecule's response to an applied electric field. These theoretical predictions help in the molecular design of new chromophores with enhanced NLO activity. While specific NLO predictions for this compound are not documented, the electron-deficient nature of the triazine ring makes it a suitable acceptor component in the design of NLO materials.
Analysis of Excited-State Deactivation Mechanisms (e.g., Excited-State Proton Transfer - ESIPT)
Understanding the fate of a molecule after it absorbs light is the focus of photophysics and photochemistry. Time-dependent DFT (TD-DFT) is a common computational method used to study the excited states of molecules. scispace.com It allows for the calculation of vertical excitation energies, which correspond to UV-Vis absorption spectra, and helps to characterize the nature of electronic transitions (e.g., π → π* or n → π*). scispace.com
For luminescent materials, it is crucial to understand the deactivation pathways from the excited state back to the ground state, which can include fluorescence, phosphorescence, and non-radiative decay. Computational studies can elucidate these mechanisms, such as excited-state intramolecular proton transfer (ESIPT), which can provide an efficient non-radiative decay channel or lead to dual fluorescence. For some triazine-based emitters, theoretical studies have explored their potential for thermally activated delayed fluorescence (TADF) and room temperature phosphorescence (RTP), which are complex photophysical processes governed by the interplay of different excited states. rsc.org
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a set of compounds with their biological activity or physical properties, respectively. jocpr.com These in silico methods are fundamental in drug discovery and materials science for predicting the properties of new or untested compounds, thereby saving time and resources. jocpr.comnih.gov
For triazine derivatives, QSAR studies have been extensively used to develop models that predict their activity as inhibitors of enzymes like dihydrofolate reductase (DHFR). scialert.netijsr.net The process involves generating a set of numerical descriptors that quantify various aspects of the molecular structure and then using statistical methods, such as multilinear regression (MLR), to build a predictive model. jocpr.comijsr.net
Development of Predictive Models using Molecular Descriptors
The foundation of any QSAR/QSPR model is the selection of molecular descriptors. These are numerical values that encode structural, physicochemical, or electronic features of a molecule. For triazine derivatives, a wide range of descriptors has been employed to build predictive models. jocpr.comijsr.net These can be broadly categorized as quantum-chemical, energetic, or topological descriptors.
Quantum-chemical and energy descriptors are calculated using computational chemistry methods, often at the semi-empirical (e.g., PM3) or DFT level. jocpr.comijsr.net Studies on triazine derivatives have shown that descriptors such as the heat of formation, steric energy, total energy, and the energy of the LUMO are particularly effective in developing reliable QSAR models. jocpr.comijsr.net Electrotopological state (E-state) indices and indicator parameters have also been successfully used to describe the structural requirements for biological activity. scialert.net The table below summarizes some common descriptors used in QSAR studies of triazine derivatives. jocpr.comijsr.net
| Descriptor Type | Specific Descriptor | Significance |
|---|---|---|
| Energetic | Heat of Formation (ΔHf) | Relates to the thermodynamic stability of the molecule. |
| Energetic | Steric Energy (SE) | Quantifies intramolecular strain due to non-bonded interactions. |
| Quantum-Chemical | LUMO Energy | Relates to the molecule's ability to accept electrons and its electrophilicity. |
| Quantum-Chemical | HOMO Energy | Relates to the molecule's ability to donate electrons. |
| Quantum-Chemical | Absolute Hardness (η) | Measures resistance to change in electron distribution. |
| Topological | Electrotopological State (E-state) | Encodes information about the electronic and topological environment of each atom. |
The success of a QSAR model is evaluated by its statistical significance and predictive power, often measured by the regression coefficient (R²) and the cross-validation coefficient (Q²). jocpr.com Well-validated models can then be used to predict the activity of newly designed compounds, guiding synthetic efforts toward more potent or effective molecules. ekb.eg
Insufficient Information Found for Detailed Computational Analysis of this compound
Following a comprehensive search for computational and theoretical investigations specifically focused on the chemical compound this compound, it has been determined that there is a lack of available scientific literature to fulfill the detailed requirements of the requested article. The search did not yield specific studies on computer-aided molecular design, property forecasting, or theoretical solvent effects for this particular isomer.
While general computational studies on other triazine derivatives exist, providing insights into their molecular structures and spectroscopic properties, this information does not directly address the unique characteristics of the 2-methoxyphenyl substituted variant. Therefore, constructing an article with the specified detailed research findings and data tables for this compound is not possible at this time.
Further research or newly published studies specifically targeting this compound would be necessary to provide the in-depth analysis requested in the article outline.
Applications in Advanced Chemical Synthesis and Materials Science As a Scaffold/intermediate
Function as a Synthetic Intermediate for Complex Organic Molecules
The utility of 2,4-Dichloro-6-(2-methoxyphenyl)-1,3,5-triazine as a synthetic intermediate is rooted in its ability to serve as a foundational structure for more elaborate molecules. The two reactive chlorine atoms act as handles that can be selectively replaced, allowing for the introduction of various functional groups.
Building Block for New Chemical Entities
As a building block, this dichlorotriazine derivative offers a robust platform for the synthesis of novel chemical entities. The triazine core is a common feature in many biologically active compounds and functional materials. evitachem.com By reacting this compound with different nucleophiles such as amines, alcohols, and thiols, a vast array of new molecules can be generated. This versatility is crucial in fields like medicinal chemistry, where the exploration of new chemical space is paramount for the discovery of new therapeutic agents. The general reactivity of dichlorotriazines in nucleophilic substitution reactions makes them ideal starting materials for creating compounds with desired electronic and steric properties.
Precursor for Diverse Chemical Compound Libraries
The capacity for sequential and controlled substitution makes this compound an excellent precursor for the construction of diverse chemical compound libraries. researchgate.net In drug discovery and materials science, the ability to rapidly generate a large number of related compounds for screening is highly valuable. Starting from this single precursor, chemists can introduce two different substituents in a stepwise manner, leading to a geometrically expanding library of molecules. This combinatorial approach accelerates the discovery of compounds with specific biological activities or material properties. The stepwise nucleophilic substitution is a well-established method for creating both symmetric and non-symmetric s-triazine derivatives. researchgate.net
Catalytic Roles of Triazine-Derived Compounds
While this compound itself is not typically a catalyst, its derivatives have shown significant potential in various catalytic applications. The triazine scaffold can be functionalized to create ligands for metal catalysts or to act as organocatalysts.
Development of Novel Reagents for Organic Transformations
Derivatives of dichlorotriazines are utilized in the development of novel reagents for a variety of organic transformations. For instance, the substitution of the chlorine atoms can yield compounds that act as coupling reagents in peptide synthesis or as activating agents for carboxylic acids. researchgate.net The stable and predictable chemistry of the triazine ring allows for the design of reagents with specific functionalities and reactivities.
Supports for Catalytic Systems
The triazine framework can be incorporated into polymeric structures to serve as a support for catalytic systems. A patent for the related compound, 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, describes its synthesis using a magnetic silica-supported palladium complex as a catalyst. google.com This indicates the utility of triazine derivatives in conjunction with metal catalysts. The ability to anchor catalytic species onto a triazine-based support can enhance catalyst stability, facilitate recovery and recycling, and in some cases, improve catalytic activity and selectivity.
Applications in Advanced Materials Development
The unique structural and electronic properties of the triazine ring make this compound and its derivatives valuable components in the development of advanced materials. evitachem.com These materials often exhibit desirable thermal, optical, or electronic properties.
The general class of dichlorotriazines serves as key intermediates in the synthesis of UV absorbers, which are crucial additives in polymers and coatings to prevent degradation from sunlight. researchgate.net For example, the para-isomer, 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, is a known intermediate in the synthesis of the broad-spectrum UV absorber Bemotrizinol. chemicalbook.comchemicalbook.com While specific applications for the ortho-isomer are less documented in readily available literature, its structural similarity suggests its potential utility in similar applications.
Furthermore, the incorporation of the triazine moiety into polymers can enhance their thermal stability and flame retardant properties. The nitrogen-rich structure of the triazine ring contributes to the formation of a stable char layer upon combustion, which acts as a barrier to heat and mass transfer.
Below is a table summarizing the types of reactions and potential applications of dichlorotriazine derivatives, which can be extrapolated to the subject compound.
| Reaction Type | Reagents | Potential Products/Applications |
| Nucleophilic Substitution | Amines, Alcohols, Thiols | Diverse libraries of organic compounds, potential bioactive molecules, functionalized polymers. |
| Suzuki Coupling | Boronic Acids | Biaryl compounds, intermediates for complex molecules. |
| Friedel-Crafts Alkylation | Aromatic compounds | Aryl-substituted triazines, precursors for dyes and functional materials. |
Components in Polymer and Coating Formulations
While specific research detailing the use of the ortho-isomer, this compound, in polymer formulations is limited in public literature, the general class of dichlorotriazines serves as a crucial building block in materials science. evitachem.com The two reactive chlorine sites allow the molecule to act as a cross-linking agent or as a monomer for incorporation into polymer backbones.
For instance, the analogous compound, 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, is utilized in creating functionalized polymers and coatings. evitachem.comatomfair.com The triazine core can be functionalized by reacting it with compounds containing nucleophilic groups like hydroxyls or amines, which are common in polymer resins. This incorporation can enhance the thermal stability, chemical resistance, and adhesion properties of the final polymer or coating. The methoxyphenyl group, in particular, can improve solubility in organic solvents and modulate the electronic properties of the material. atomfair.com
Role in the Synthesis of High-Performance UV Absorbers
Dichlorotriazine derivatives are critical intermediates in the production of high-performance hydroxyphenyl-s-triazine (HPT) UV absorbers, which are widely used to protect polymers and coatings from UV degradation. irowater.com These absorbers are superior to other classes, like benzophenones and benzotriazoles, due to their strong UV absorption, high photostability, and low volatility.
The synthesis involves the reaction of the dichlorotriazine intermediate with substituted phenols, such as resorcinol (B1680541) derivatives. The 2,4-dichloro-6-(aryl)-1,3,5-triazine acts as the core scaffold. In a typical process, the two chlorine atoms are substituted in a Friedel-Crafts reaction with resorcinol, followed by further functionalization (alkylation) of the hydroxyl groups on the resorcinol moiety to fine-tune the solubility and compatibility of the final UV absorber with the polymer matrix.
A well-documented example is the synthesis of bis(resorcinyl) triazine derivatives from the para-isomer, 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine. researchgate.net This process highlights the chemical pathway that would be analogous for the ortho-isomer.
Table 2: Example Synthesis of a UV Absorber Intermediate
| Step | Reactants | Catalyst / Conditions | Product |
|---|---|---|---|
| 1 | 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine + Resorcinol | Aluminum chloride (AlCl₃), Chlorobenzene, 40°C | 2,4-Bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine |
| 2 | Product from Step 1 + Alkylating Agent (e.g., Glycidyl ethers) | Acid or Base Catalysis | Functionalized High-Performance UV Absorber |
This table illustrates a representative synthesis using the analogous 4-methoxyphenyl (B3050149) isomer as described in chemical literature. researchgate.net
Contributions to Crystal Engineering and Supramolecular Assemblies
The rigid, planar structure of the 1,3,5-triazine (B166579) ring makes it an excellent platform for crystal engineering and the design of supramolecular assemblies. The nitrogen atoms in the triazine ring can act as hydrogen bond acceptors, while substituents attached to the ring can act as hydrogen bond donors or participate in other non-covalent interactions like π–π stacking.
By modifying the substituents on the triazine core, it is possible to direct the self-assembly of molecules into predictable, well-ordered, three-dimensional networks. For example, the crystal structure of 2,4-diamino-6-(4-methoxyphenyl)-1,3,5-triazine, a derivative of the closely related para-isomer, demonstrates a complex three-dimensional network formed through hydrogen bonding interactions. evitachem.com This ability to form predictable structural motifs is essential for designing new materials with specific physical properties, such as porosity or non-linear optical activity. The specific stereochemistry of the 2-methoxyphenyl group in the target compound would be expected to influence the packing and intermolecular interactions in its crystal lattice, leading to unique supramolecular architectures.
Development of Functional Polymers (e.g., flame retardants)
The 1,3,5-triazine ring is known for its inherent thermal stability and high nitrogen content. These characteristics make it an attractive moiety for incorporation into polymers to enhance their flame retardancy. Nitrogen-containing compounds often function as intumescent flame retardants; upon heating, they decompose to release inert gases like nitrogen, which dilutes the flammable gases and promotes the formation of a stable char layer on the polymer surface. This char layer acts as a barrier, insulating the underlying material from heat and oxygen.
By using this compound as a reactive monomer or additive, the triazine unit can be chemically integrated into various polymer systems, such as epoxies, polycarbonates, or polyesters. This covalent bonding prevents the additive from leaching out over time, ensuring permanent flame-retardant properties. While specific studies on the use of this compound as a flame retardant are not prominent, the foundational chemistry of triazine derivatives strongly supports this application.
Scaffold for Supramolecular Aggregates and Peptide Synthesis
The stepwise reactivity of the chlorine atoms in 2,4-dichloro-s-triazine derivatives makes them ideal scaffolds for combinatorial synthesis and the construction of complex molecular architectures, including peptide mimetics and supramolecular aggregates. researchgate.net The first chlorine atom can be substituted at a low temperature (e.g., 0°C), while the second requires a higher temperature for substitution. This differential reactivity allows for the controlled, sequential addition of two different nucleophiles. researchgate.net
This property is particularly valuable in peptide synthesis, where the dichlorotriazine can act as a template. For instance, a first amino acid or peptide fragment can be attached to the triazine core via nucleophilic substitution at a low temperature. Subsequently, a second, different amino acid or molecular fragment can be introduced by raising the temperature. researchgate.net This approach allows for the creation of well-defined, non-natural peptide structures and other functional molecules. Similar compounds, like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), are widely used as condensing reagents in peptide chemistry, highlighting the utility of the triazine core in this field. researchgate.net This templating ability also extends to the synthesis of dendrimers and other noncovalently bonded supramolecular aggregates. researchgate.net
Future Research Directions and Contemporary Challenges
Exploration of Stereoselective and Asymmetric Synthesis Pathways
A significant frontier in the chemistry of triazine derivatives is the introduction of chirality to create stereochemically defined molecules. While much of the existing research focuses on achiral applications, the development of stereoselective and asymmetric synthetic routes involving 2,4-Dichloro-6-(2-methoxyphenyl)-1,3,5-triazine presents a compelling challenge. Future research will likely concentrate on two main strategies:
Asymmetric Catalysis: Designing chiral catalysts that can control the stereochemical outcome of reactions involving the triazine core. This could involve the enantioselective functionalization of the dichlorotriazine intermediate or its precursors.
Use of Chiral Nucleophiles: A more immediate approach involves the reaction of this compound with chiral amines, alcohols, or other nucleophiles. Research in this area would focus on understanding the diastereoselectivity of these reactions and the properties of the resulting chiral triazine compounds. The synthesis of other chiral 2,4,6-trisubstituted-1,3,5-triazines using precursors like pseudoephedrine has demonstrated the feasibility of introducing stereocenters into these systems. mdpi.comnih.gov
Success in this area could lead to the development of novel materials with chiroptical properties for applications in nonlinear optics, chiral sensing, and asymmetric catalysis.
Development of Highly Efficient and Atom-Economical Functionalization Methods
The functionalization of this compound traditionally relies on sequential nucleophilic substitution reactions. mdpi.com While effective, these methods often have poor atom economy, generating stoichiometric amounts of salt byproducts. A major contemporary challenge is to develop more efficient and atom-economical alternatives.
Future research is expected to move beyond classical substitution chemistry and embrace modern catalytic methods. Key areas of exploration include:
Cross-Coupling Reactions: Expanding the scope of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to directly form carbon-carbon or carbon-heteroatom bonds at the chloro-positions of the triazine ring. Suzuki coupling has already been demonstrated as a viable method for preparing the parent compound from cyanuric chloride and p-methoxyphenylboronic acid, offering a pathway that can be more efficient than traditional Friedel-Crafts alkylation. google.comevitachem.com
C-H Activation: A more advanced goal is the direct functionalization of C-H bonds on the triazine ring or its substituents, bypassing the need for pre-functionalized starting materials and significantly improving atom economy.
The table below compares traditional and modern functionalization approaches, highlighting the advantages of pursuing atom-economical methods. rsc.org
| Method | Description | Advantages | Challenges |
|---|---|---|---|
| Traditional Nucleophilic Substitution | Sequential replacement of chlorine atoms with nucleophiles (amines, alcohols, thiols), often requiring a base. frontiersin.org | Well-established, predictable reactivity. mdpi.com | Generates salt waste, lower atom economy. |
| Catalytic Cross-Coupling | Palladium- or other metal-catalyzed reactions (e.g., Suzuki) to form C-C or C-N bonds. google.com | High atom economy, broad substrate scope, milder conditions. | Catalyst cost and removal, optimization of reaction conditions. |
| Direct C-H Activation | Catalytic functionalization of C-H bonds, avoiding pre-functionalization. | Highest atom economy, reduces synthetic steps. | Selectivity challenges, requires advanced catalyst design. |
Integration of Advanced Computational Design with Experimental Synthesis
The integration of computational chemistry with experimental synthesis offers a powerful paradigm for accelerating materials discovery. For triazine-based systems, computational methods like Density Functional Theory (DFT) are already being used to predict key properties and guide molecular design. nih.govrsc.orgresearchgate.net Future efforts concerning this compound will likely involve a tighter feedback loop between in silico design and laboratory synthesis.
Key research directions include:
Virtual Screening: Using computational models to screen virtual libraries of derivatives of the title compound to identify candidates with optimal electronic and photophysical properties for specific applications, such as host materials for Organic Light-Emitting Diodes (OLEDs) or components for organic solar cells. nih.govmdpi.com
Mechanism Elucidation: Applying computational tools to understand reaction mechanisms, predict reactivity, and optimize conditions for novel synthetic transformations, thereby reducing experimental trial and error.
Property Prediction: Developing accurate models to predict the bulk material properties of polymers and frameworks derived from this triazine building block, such as gas adsorption capacities in Covalent Triazine Frameworks (CTFs) or charge transport characteristics in organic semiconductors. nih.govrsc.org
| Computational Method | Predicted Property | Relevance to Application |
|---|---|---|
| Density Functional Theory (DFT) | HOMO/LUMO energy levels, bandgap, triplet energy. rsc.org | Design of materials for OLEDs, photovoltaics, and electronics. nih.govmdpi.com |
| Time-Dependent DFT (TD-DFT) | Absorption and emission spectra, excited state properties. | Development of dyes, fluorescent materials, and photostabilizers. |
| Molecular Dynamics (MD) | Polymer morphology, charge mobility, thermal stability. | Engineering of organic semiconductors and stable polymers. |
| Grand Canonical Monte Carlo (GCMC) | Gas adsorption isotherms in porous materials. rsc.org | Design of Covalent Triazine Frameworks (CTFs) for gas storage and separation. rsc.org |
Scalable and Environmentally Benign Production Methodologies
The transition from laboratory-scale synthesis to industrial production necessitates the development of methodologies that are not only scalable but also environmentally sustainable. Traditional syntheses of triazine derivatives often rely on chlorinated solvents and harsh reagents. google.com A significant contemporary challenge is to develop "green" synthetic protocols.
Future research will focus on:
Alternative Energy Sources: Utilizing microwave irradiation and sonochemistry (ultrasound) to accelerate reactions, improve yields, and reduce energy consumption. nih.govmdpi.com These techniques often allow for the use of more environmentally friendly solvents, including water. mdpi.com
Green Solvents: Replacing conventional volatile organic compounds with greener alternatives such as water, ethanol, or ionic liquids.
Recyclable Catalysts: Designing heterogeneous or magnetically separable catalysts, such as the magnetic silica-supported palladium complexes used for Suzuki coupling, which can be easily recovered and reused, reducing waste and production costs. google.com
Continuous Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound and its derivatives. Flow chemistry can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.
Exploiting the Triazine Core for Novel Material Properties and Applications
The electron-deficient nature, high thermal stability, and planar geometry of the 1,3,5-triazine (B166579) ring make it an exceptional building block for a wide array of advanced materials. nih.govmdpi.com The two reactive chlorine sites on this compound serve as key anchor points for polymerization or functionalization, enabling the creation of bespoke materials.
Promising areas for future applications include:
Organic Electronics: The triazine core is a potent electron-accepting unit. By combining it with electron-donating moieties, researchers can construct bipolar host materials for highly efficient phosphorescent OLEDs, components for thermally activated delayed fluorescence (TADF) emitters, and novel acceptors for organic photovoltaics. nih.govmdpi.comossila.com
Porous Organic Polymers: This compound is an ideal precursor for synthesizing Covalent Triazine Frameworks (CTFs). These materials possess high porosity, nitrogen-rich structures, and excellent chemical stability, making them attractive for applications in gas storage (e.g., CO₂ capture), separation, and heterogeneous catalysis. rsc.orgrsc.org
Energy Storage: Nitrogen-rich polymers derived from triazines are being investigated as advanced organic cathodes for lithium-ion batteries. The triazine units can provide stable redox activity, offering a sustainable alternative to conventional inorganic cathode materials. mdpi.com
UV Absorbers and Stabilizers: Triazine derivatives are known for their ability to absorb UV radiation, and further functionalization of the title compound could lead to a new generation of high-performance UV absorbers for polymers and coatings. evitachem.comgoogle.com
Q & A
Q. What are the standard synthetic routes for synthesizing 2,4-dichloro-6-(2-methoxyphenyl)-1,3,5-triazine, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution on cyanuric chloride. A common method involves reacting cyanuric chloride with 2-methoxyphenol derivatives under controlled temperatures (-80°C to 60°C) in anhydrous solvents like THF or chlorobenzene. Potassium carbonate or sodium hydroxide is used as a base to deprotonate the phenolic hydroxyl group, ensuring selective substitution at the 6-position of the triazine ring . Reaction optimization includes stepwise temperature control (e.g., maintaining -80°C during initial substitution to prevent over-reactivity) and stoichiometric adjustments (e.g., 1:1 molar ratio of cyanuric chloride to methoxyphenyl derivatives) to minimize byproducts. Yields range from 44% to 68% depending on solvent purity and catalyst choice (e.g., Pd(PPh₃)₂Cl₂ for coupling reactions) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this triazine derivative?
Key techniques include:
- ¹H/¹³C NMR : Assignments focus on distinguishing chlorine substituents (δ ~120–125 ppm for triazine carbons) and methoxyphenyl protons (δ ~3.8 ppm for -OCH₃) .
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H···Cl interactions) and confirms molecular geometry. For example, bond angles in the triazine ring typically deviate <2° from ideal 120° due to steric effects from substituents .
- HRMS (ESI) : Validates molecular weight (e.g., calculated [M+H⁺] = 256.09 g/mol) .
Q. What are the primary applications of this compound in material science and medicinal chemistry?
- UV absorbers : Derivatives like bis(resorcinyl)triazines exhibit strong UV absorption (λmax ~340 nm) due to extended conjugation between the triazine core and aromatic substituents .
- Polymer chemistry : Acts as a monomer for synthesizing heat-resistant polymers via cross-linking reactions (e.g., polyamides with Tg >200°C) .
- Biological activity : Structural analogs inhibit enzymes like CYP1A1 (IC₅₀ ~10 nM) and tyrosine kinases (e.g., VEGFR-2) via competitive binding to ATP pockets .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and selectivity in functionalized triazine derivatives?
- Temperature gradients : Lower temperatures (-80°C) favor mono-substitution, while gradual warming (0–60°C) enables sequential functionalization .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) enhance coupling efficiency in Suzuki-Miyaura reactions with boronic acids (yield improvement from 44% to 91.9%) .
- Solvent systems : Polar aprotic solvents (e.g., DMF, sulfolane) improve solubility of intermediates, reducing side reactions .
Q. How can researchers resolve contradictions in reported biological activity data for triazine analogs?
- Dose-response validation : Reproduce assays under standardized conditions (e.g., 72-hour cytotoxicity tests on A549 lung carcinoma cells) to confirm IC₅₀ values .
- Metabolic stability profiling : Use liver microsome assays to identify if discrepancies arise from rapid degradation (e.g., CYP3A4-mediated metabolism) .
- Structural-activity studies : Compare crystallographic data (e.g., ligand-enzyme binding modes) to correlate substituent effects (e.g., chloro vs. methoxy groups) with activity .
Q. What computational methods are suitable for predicting the reactivity and electronic properties of this triazine derivative?
- DFT calculations : Model HOMO-LUMO gaps (e.g., ~4.5 eV for electron-deficient triazine cores) to predict nucleophilic attack sites .
- Molecular docking : Simulate interactions with biological targets (e.g., VEGFR-2 PDB: 3VHE) to prioritize analogs with optimal binding energy (ΔG < -8 kcal/mol) .
- QSAR models : Use Hammett constants (σ ≈ 0.12 for methoxyphenyl groups) to correlate substituent electronegativity with inhibitory potency .
Q. What strategies enable selective functionalization of the triazine ring for tailored applications?
- Stepwise substitution : Exploit differential reactivity of chlorines (C-2 > C-4 > C-6) using bulky amines or phenols to direct functionalization .
- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for -OH groups) to achieve regioselective modifications .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 hours to 30 minutes) and improve selectivity in Friedel-Crafts acylations .
Q. How can researchers design triazine-based analogs with enhanced pharmacokinetic properties?
- LogP optimization : Introduce hydrophilic groups (e.g., -SO₃H) to reduce LogP from ~3.5 to <2, improving aqueous solubility .
- Prodrug strategies : Mask polar functionalities (e.g., esterify phenolic -OH) to enhance oral bioavailability .
- Plasma protein binding assays : Use equilibrium dialysis to identify analogs with <90% binding, ensuring sufficient free drug concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
